molecular formula C10H22ClN3 B1419216 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride CAS No. 436099-90-0

1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride

Cat. No.: B1419216
CAS No.: 436099-90-0
M. Wt: 219.75 g/mol
InChI Key: FFXOQCRWOVUFJV-UHFFFAOYSA-N
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Description

1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is a chemical compound with the molecular formula C10H21N3·HCl. It is commonly used as a reagent and building block in various synthetic applications. The compound is known for its role as an intermediate and catalyst in condensation reactions .

Scientific Research Applications

1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent and catalyst in various organic synthesis reactions.

    Biology: Employed in the derivatization of peptides for mass spectrometry analysis.

    Medicine: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds, including antitumor agents.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

Target of Action

It is used as a reagent in the preparation of wee1 inhibitors , suggesting that it may interact with the Wee1 kinase, a crucial regulator of cell cycle progression.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride, it is recommended to store the compound in an inert atmosphere at room temperature . It is also noted to be air sensitive and hygroscopic , indicating that exposure to air and moisture could potentially affect its stability and efficacy.

Safety and Hazards

1-Methyl-4-(piperidin-4-yl)piperazine is classified as a skin irritant (Category 2), serious eye damage (Category 1), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to wear eye protection/face protection. If it comes in contact with skin or eyes, wash with plenty of water and seek medical attention immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride can be synthesized through the reaction of 1-methylpiperazine with N-(tert-butoxycarbonyl)-4-piperidone. The reaction typically involves the use of solvents such as dichloromethane and catalysts like triethylamine. The product is then purified through crystallization or distillation .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-Methyl-4-(4-piperidinyl)piperazine
  • 1-(1-Methyl-4-piperidinyl)piperazine
  • 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride

Comparison: 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. Compared to similar compounds, it offers advantages in terms of stability and catalytic efficiency in condensation reactions .

Properties

IUPAC Name

1-methyl-4-piperidin-4-ylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3.ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;/h10-11H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXOQCRWOVUFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1219979-73-3
Record name Piperazine, 1-methyl-4-(4-piperidinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436099-90-0
Record name Piperazine, 1-methyl-4-(4-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436099-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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